(1S,2R)-rel-2-(4-Chloro-3-fluorophenyl)cyclopropan-1-amine HCl (1S,2R)-rel-2-(4-Chloro-3-fluorophenyl)cyclopropan-1-amine HCl
Brand Name: Vulcanchem
CAS No.: 1807938-62-0
VCID: VC3033154
InChI: InChI=1S/C9H9ClFN.ClH/c10-7-2-1-5(3-8(7)11)6-4-9(6)12;/h1-3,6,9H,4,12H2;1H/t6-,9+;/m1./s1
SMILES: C1C(C1N)C2=CC(=C(C=C2)Cl)F.Cl
Molecular Formula: C9H10Cl2FN
Molecular Weight: 222.08 g/mol

(1S,2R)-rel-2-(4-Chloro-3-fluorophenyl)cyclopropan-1-amine HCl

CAS No.: 1807938-62-0

Cat. No.: VC3033154

Molecular Formula: C9H10Cl2FN

Molecular Weight: 222.08 g/mol

* For research use only. Not for human or veterinary use.

(1S,2R)-rel-2-(4-Chloro-3-fluorophenyl)cyclopropan-1-amine HCl - 1807938-62-0

Specification

CAS No. 1807938-62-0
Molecular Formula C9H10Cl2FN
Molecular Weight 222.08 g/mol
IUPAC Name (1S,2R)-2-(4-chloro-3-fluorophenyl)cyclopropan-1-amine;hydrochloride
Standard InChI InChI=1S/C9H9ClFN.ClH/c10-7-2-1-5(3-8(7)11)6-4-9(6)12;/h1-3,6,9H,4,12H2;1H/t6-,9+;/m1./s1
Standard InChI Key HUBHZRKHOYLABE-VNUWRVCDSA-N
Isomeric SMILES C1[C@@H]([C@H]1N)C2=CC(=C(C=C2)Cl)F.Cl
SMILES C1C(C1N)C2=CC(=C(C=C2)Cl)F.Cl
Canonical SMILES C1C(C1N)C2=CC(=C(C=C2)Cl)F.Cl

Introduction

Chemical Identity and Structural Properties

Basic Chemical Information

(1S,2R)-rel-2-(4-Chloro-3-fluorophenyl)cyclopropan-1-amine hydrochloride is identified by the CAS number 1807938-62-0, with an alternative CAS registry number 2253105-47-2 sometimes referenced in literature . The compound possesses a molecular formula of C9H10Cl2FN and a molecular weight of 222.08 g/mol . As a cyclopropane derivative, it features a three-membered ring system with specific stereochemistry that plays a crucial role in its biological interactions.

Table 1: Physical and Chemical Properties of (1S,2R)-rel-2-(4-Chloro-3-fluorophenyl)cyclopropan-1-amine HCl

PropertyValueReference
CAS Number1807938-62-0
Alternative CAS2253105-47-2
Molecular FormulaC9H10Cl2FN
Molecular Weight222.08 g/mol
EC Number844-363-0
InChI KeyHUBHZRKHOYLABE-VNUWRVCDSA-N
Storage ConditionsRoom temperature
Standard Purity≥95% to ≥97%

Structural Features and Nomenclature

The compound's structure consists of a cyclopropane ring with an amine group at the 1-position and a substituted phenyl group at the 2-position. The phenyl substituent contains both chlorine (at the 4-position) and fluorine (at the 3-position) atoms . This specific halogen substitution pattern may significantly influence its receptor interactions and biological activity profile.

The "rel" designation in the name indicates relative stereochemistry, meaning the configuration is known relative to other stereocenters in the molecule. Specifically, the compound contains two stereocenters at positions 1 and 2 of the cyclopropane ring, with the S and R configurations, respectively .

Various names and identifiers are associated with this compound:

  • IUPAC Name: (1S,2R)-2-(4-chloro-3-fluorophenyl)cyclopropan-1-amine hydrochloride

  • Alternative names: Cyclopropanamine, 2-(4-chloro-3-fluorophenyl)-, hydrochloride (1:1), (1R,2S)-rel-

  • InChI Key variations: HUBHZRKHOYLABE-VNUWRVCDSA-N and HUBHZRKHOYLABE-RDNZEXAOSA-N

Synthesis and Production Methods

Synthetic Approaches

Biological Activities and Research Applications

Protein Degradation Research

One significant application area for this compound is its categorization as a "Protein Degrader Building Block" , suggesting important applications in targeted protein degradation research. This emerging field in drug discovery focuses on developing molecules that can selectively degrade disease-causing proteins rather than simply inhibiting their function, potentially offering more effective therapeutic approaches for various conditions.

Structure-Activity Relationships

The unique structural features of this compound, including its cyclopropane ring, specific stereochemistry, and halogen substitution pattern, all contribute to its particular biological activity profile. Comparisons with structurally similar compounds highlight the importance of these specific structural elements in determining receptor binding and pharmacological effects.

Interaction Studies and Biochemical Pathways

Research Methodologies

Various techniques are employed to study the pharmacodynamics and pharmacokinetics of this compound, including:

  • Biochemical assays to evaluate enzyme inhibition or receptor binding

  • Molecular modeling to predict protein-ligand interactions

  • Structure-activity relationship studies to identify key structural features

These methodologies help researchers better understand the compound's mechanism of action and guide further development of related molecules with enhanced properties.

Hazard StatementDescriptionGHS ClassificationReference
H302Harmful if swallowedWarning Acute toxicity, oral
H315Causes skin irritationWarning Skin corrosion/irritation
H319Causes serious eye irritationWarning Serious eye damage/eye irritation
H335May cause respiratory irritationWarning Specific target organ toxicity, single exposure; Respiratory tract irritation

Emergency Response Procedures

In case of accidental exposure, the following first aid measures are recommended:

  • If inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing

  • In case of skin contact: Wash with plenty of soap and water

  • In case of eye contact: Rinse cautiously with water for several minutes; remove contact lenses if present and easy to do; continue rinsing

  • If swallowed: Call a poison center or doctor/physician if you feel unwell

SupplierProduct CodePackage SizePriceReference
Aladdin ScientificS175149-1g1 g$5,254.90
AstaTech, Inc.P16405-250MG250 mg£358.02
AChemBlockADVH98DE7481Not specifiedNot specified
Key OrganicsAS-53384Not specifiedNot specified
Combi-BlocksHD-0866Not specifiedNot specified

Comparative Analysis with Related Compounds

Structural Analogs

(1S,2R)-rel-2-(4-Chloro-3-fluorophenyl)cyclopropan-1-amine HCl belongs to a broader class of cyclopropylamine derivatives that have been studied for various biological activities. The specific halogen substitution pattern (4-chloro-3-fluoro) on the phenyl ring likely confers unique properties compared to similar compounds with different substitution patterns.

Activity Differentiation

The presence of both chlorine and fluorine atoms on the phenyl ring, along with the specific stereochemistry of the cyclopropane ring, creates a distinctive electronic and spatial arrangement that influences the compound's receptor binding profile and biological activity. These structural features differentiate it from related compounds and may provide advantages for specific applications.

Future Research Directions

Emerging Applications

The identification of this compound as a protein degrader building block suggests potential applications in the rapidly growing field of targeted protein degradation . This area represents an exciting frontier in drug discovery, potentially enabling the development of therapeutics for previously "undruggable" targets.

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